

Progression-Free Survival of Lenvatinib-Based Therapies

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Compound Focus: Lenvatinib

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Cancer Type	Treatment Line & Regimen	Comparison	Median PFS (Months)	Hazard Ratio (HR) for PFS	Key Subgroup Findings
					Advanced Renal Cell Carcinoma (aRCC) [1] First-line (pembrolizumab + lenvatinib) vs. Sunitinib Longest among 6 regimens (value not specified) Not specified In favorable-risk pts: No significant PFS advantage over sunitinib. [1] In intermediate-poor risk pts: Significant PFS improvement vs. sunitinib. [1] Advanced Renal Cell Carcinoma (ccRCC) [2] [3] Second-line (lenvatinib + everolimus) vs. Cabozantinib 15.7 vs. 10.2 HR 0.51 (95% CI 0.29-0.89); P=0.02 [2] [3] PFS benefit observed in pts post-PD-1/PD-L1 immunotherapy. [2] [3] Radioiodine-Refractory Differentiated Thyroid Cancer [4] Therapy (lenvatinib) vs. Placebo 18.3 vs. 3.6 HR 0.21 (99% CI 0.14-0.31); P<0.001 [4] A PFS benefit was observed in all pre-specified subgroups. [4] Hepatocellular Carcinoma (HCC) [5] Second-line (lenvatinib) vs. Sorafenib 5.5 vs. 2.6 HR 0.41; P<0.001 [5] Benefit persisted in pts with primary resistance to prior immunotherapy (Atezolizumab+Bevacizumab). [5] Hepatocellular Carcinoma (HCC) [6] First-line (lenvatinib) vs. Sorafenib Significantly longer (specific value varies by study) N/A (Meta-analysis of real-world studies) [6] Lenvatinib showed superior PFS in a meta-analysis of real-world evidence. [6]

Detailed Experimental Protocols

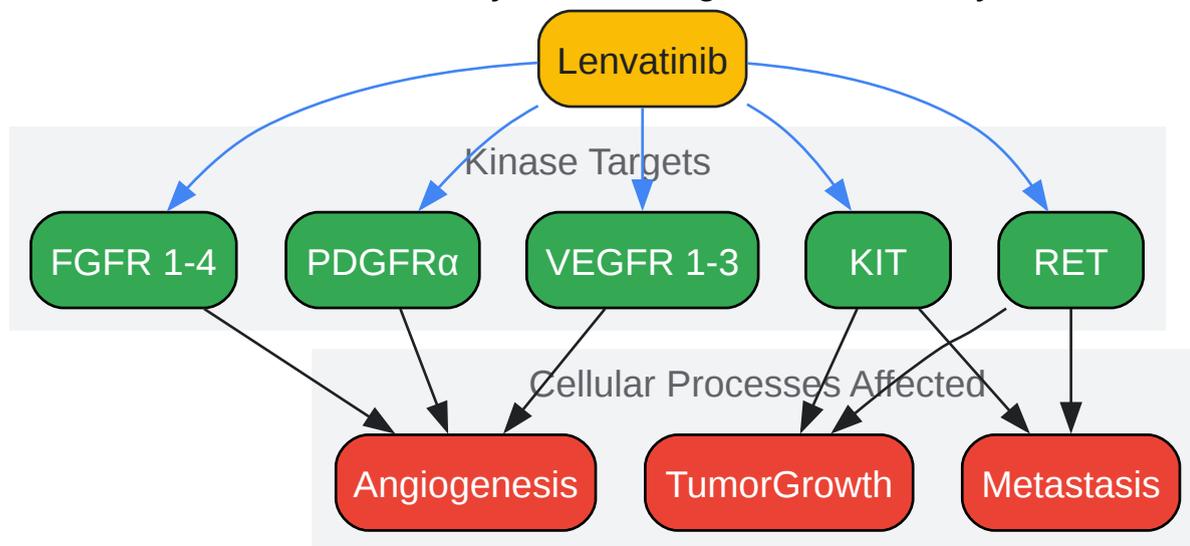
To help you evaluate the quality of the data, here are the methodologies for the key studies cited above.

- **Study 1: Indirect Comparison in First-line aRCC (2023) [1]**
 - **Objective:** To compare the efficacy of six first-line ICI-based combination therapies for aRCC in the absence of head-to-head randomized controlled trials (RCTs).
 - **Method:** A literature search identified six Phase III RCTs where each combination was compared to sunitinib. The "Shiny method" (IPDfromKM), an artificial intelligence-based software tool, was used to reconstruct individual patient data from the Kaplan-Meier curves of these trials. The reconstructed data for all sunitinib patients were pooled into a single control arm. Efficacy comparisons (PFS and OS) between the different combinations and against the pooled sunitinib arm were then performed using Cox model statistics.
- **Study 2: LenCabo Phase II Trial in Second-line RCC (2025) [2] [3]**
 - **Objective:** To directly compare the efficacy of **lenvatinib** plus everolimus versus cabozantinib in patients with metastatic clear-cell RCC whose disease progressed after PD-1/PD-L1 immune checkpoint inhibitor therapy.
 - **Method:** This was a **multicenter, randomized, open-label, Phase II trial**. A total of 90 patients who had received one or two prior lines of treatment (including a PD-1/PD-L1 inhibitor) were randomized to receive either **lenvatinib** (20 mg orally daily) plus everolimus (5 mg orally daily) or cabozantinib (60 mg orally daily). The primary endpoint was progression-free survival (PFS), assessed by the investigators.
- **Study 3: LEVIATHAN Observational Study in Second-line HCC (2025) [5]**
 - **Objective:** To evaluate the real-world efficacy of **lenvatinib** versus sorafenib as a second-line treatment after progression on the first-line standard, atezolizumab plus bevacizumab (A+B).
 - **Method:** This was a **multicentre, observational study** using prospectively collected data. From 1,210 patients treated with first-line A+B, 230 who subsequently received either **lenvatinib** (n=125) or sorafenib (n=105) were included. To minimize selection bias and balance baseline characteristics between the two groups, the researchers used **propensity score matching (PSM)**, a statistical method that accounts for known confounding factors.

Lenvatinib's Mechanism of Action

Lenvatinib is a multi-targeted tyrosine kinase inhibitor. Its broad activity across multiple signaling pathways is key to its efficacy in various cancer types. The diagram below illustrates its primary targets.

Lenvatinib Primary Kinase Targets and Pathways



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Key Insights for Research and Development

- **Overcoming Immunotherapy Resistance:** The positive results of **lenvatinib** plus everolimus in RCC patients progressing on PD-1 inhibition and of **lenvatinib** in HCC patients with primary resistance to Atezolizumab+Bevacizumab highlight its potential value in sequencing strategies post-immunotherapy failure [2] [5].
- **The Challenge of Resistance:** Despite its efficacy, resistance to **lenvatinib** inevitably develops. Emerging mechanisms identified include **epithelial-mesenchymal transition (EMT), dysregulation of ferroptosis, and RNA modification** [7] [8]. Recent research has also identified a **4-gene signature (ALPK3, SLC2A2, CTSV, PFKFB4)** associated with **lenvatinib** resistance in HCC, with PFKFB4 knockdown shown to re-sensitize resistant cells to **lenvatinib** in vitro [9]. This presents a clear direction for novel combination therapies or new drug targets.
- **Navigating the Evidence:** When interpreting the data, it's important to distinguish between the levels of evidence. The second-line RCC data comes from a **randomized Phase II trial**, considered high-quality direct evidence [2] [3]. In contrast, some first-line aRCC comparisons are derived from **indirect comparisons** using reconstructed data, which are hypothesis-generating but not a substitute for head-to-head trials [1]. The HCC sequencing data, while compelling, comes from **observational studies** (though robustly adjusted with propensity scoring) [5].

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